![molecular formula C14H23N3O2 B2960518 N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-7-oxoazepane-2-carboxamide CAS No. 2094112-19-1](/img/structure/B2960518.png)
N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-7-oxoazepane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-7-oxoazepane-2-carboxamide is a synthetic molecule known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound's unique chemical structure allows it to undergo a variety of reactions, making it a valuable subject of study in synthetic organic chemistry and a potential candidate for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for this compound involves the reaction of 7-oxoazepane-2-carboxylic acid with 3-[methyl(prop-2-yn-1-yl)amino]propylamine. The reaction typically requires the use of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a base, like N,N-diisopropylethylamine (DIPEA). The reaction is usually carried out under an inert atmosphere at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-7-oxoazepane-2-carboxamide can be scaled up using automated continuous flow reactors. These reactors allow precise control over reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Solvent recovery systems and catalyst recycling are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The alkyne group can be oxidized using reagents like osmium tetroxide (OsO4) to form diols.
Reduction: : The carbonyl group in the azepane ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: : The amine group can participate in substitution reactions, such as nucleophilic substitution with alkyl halides.
Common Reagents and Conditions
The following reagents and conditions are commonly used for these reactions:
Oxidation: : OsO4 and N-methylmorpholine N-oxide (NMO) in acetone-water mixture.
Reduction: : NaBH4 in methanol or ethanol.
Substitution: : Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: : Formation of diols.
Reduction: : Formation of alcohols.
Substitution: : Formation of new amine derivatives with substituted alkyl groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential role in inhibiting specific enzymes or receptors.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: : Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-7-oxoazepane-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The alkyne group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. Additionally, the compound's structure allows it to interact with various cellular pathways, potentially modulating signal transduction processes.
Comparison with Similar Compounds
N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-7-oxoazepane-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Similar compounds include:
N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-6-oxohexane-2-carboxamide: : A homologous compound with a shorter carbon chain, leading to different steric and electronic properties.
N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-8-oxoazocane-2-carboxamide: : A related compound with a larger ring size, affecting its conformational flexibility and interaction with molecular targets.
Properties
IUPAC Name |
N-[3-[methyl(prop-2-ynyl)amino]propyl]-7-oxoazepane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-3-10-17(2)11-6-9-15-14(19)12-7-4-5-8-13(18)16-12/h1,12H,4-11H2,2H3,(H,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWOPUUQEYYOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1CCCCC(=O)N1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride](/img/structure/B2960436.png)
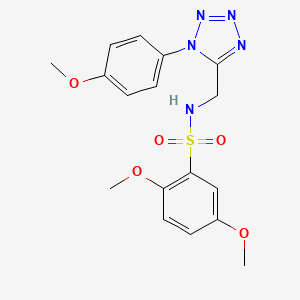
![(Z)-ethyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2960441.png)
![2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine](/img/structure/B2960442.png)
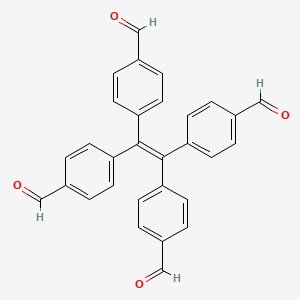
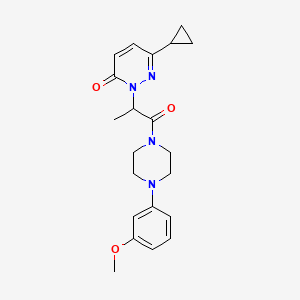
![Ethyl 2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2960446.png)
![5,6-dimethyl-N-[4-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2960448.png)
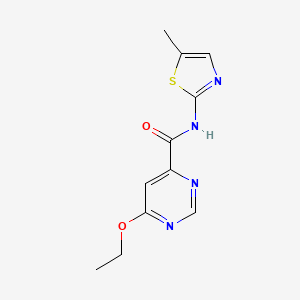
![4-cyano-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2960451.png)
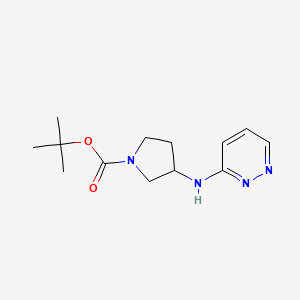
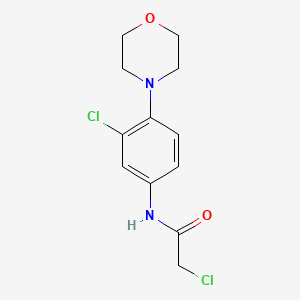
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2960455.png)
![(2E)-1-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2960457.png)
